(2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant biological activity and are used in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable sugar derivative and a purine base.
Glycosylation Reaction: The sugar derivative undergoes a glycosylation reaction with the purine base in the presence of a Lewis acid catalyst.
Chlorination: The resulting nucleoside is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated nucleoside.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Carboxylated nucleoside.
Reduction: Dechlorinated nucleoside.
Substitution: Substituted nucleoside with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new nucleoside analogs with potential therapeutic applications.
Biology
In biological research, this compound is used to study the mechanisms of nucleoside metabolism and the effects of nucleoside analogs on cellular processes. It can be incorporated into DNA or RNA to investigate the impact on replication and transcription.
Medicine
Medically, nucleoside analogs are often used as antiviral or anticancer agents
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. It may also be used in the production of diagnostic reagents or as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal processes of DNA or RNA synthesis, leading to the inhibition of cell replication. This is particularly useful in the treatment of rapidly dividing cells, such as cancer cells or virus-infected cells.
Molecular Targets and Pathways
DNA Polymerase: The compound can inhibit DNA polymerase, preventing the elongation of the DNA strand.
RNA Polymerase: It can also inhibit RNA polymerase, affecting the transcription process.
Cellular Enzymes: The compound may interact with various cellular enzymes involved in nucleoside metabolism.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methyluridine: Another nucleoside analog with antiviral activity.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Similar to the above compound but with a cytidine base.
2’-Deoxy-2’-chloro-2’-C-methyladenosine: A nucleoside analog with a chlorine atom at the 2’ position.
Uniqueness
(2R,3R,4S,5R)-2-(2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to its specific stereochemistry and the presence of a chlorine atom on the purine base. This unique structure may confer specific biological activities and make it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C10H11ClN4O4 |
---|---|
Molecular Weight |
286.67 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11ClN4O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2/t5-,6-,7-,9-/m1/s1 |
InChI Key |
DXGGYSNDZSUEHC-JXOAFFINSA-N |
Isomeric SMILES |
C1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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